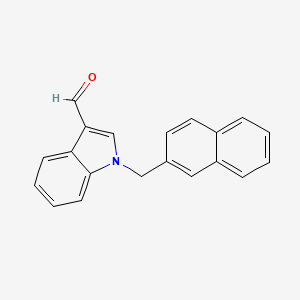

1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(naphthalen-2-ylmethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-14-18-13-21(20-8-4-3-7-19(18)20)12-15-9-10-16-5-1-2-6-17(16)11-15/h1-11,13-14H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLTVVHOSWSNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396635 | |

| Record name | 1-[(Naphthalen-2-yl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720696-45-7 | |

| Record name | 1-[(Naphthalen-2-yl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available naphthalene and indole derivatives.

Formation of Naphthalen-2-ylmethyl Indole: The naphthalene derivative is first converted to a naphthalen-2-ylmethyl halide through halogenation. This intermediate is then reacted with indole under basic conditions to form the naphthalen-2-ylmethyl indole.

Introduction of the Aldehyde Group: The final step involves the formylation of the indole ring at the third position using a Vilsmeier-Haack reaction, which employs a formylating agent such as DMF and POCl3.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the second position of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 1-(Naphthalen-2-ylmethyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(Naphthalen-2-ylmethyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Materials Science: The compound’s unique structural properties make it useful in the design of organic semiconductors and light-emitting materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The naphthalene and indole moieties can engage in π-π stacking and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Materials Science: In organic semiconductors, the compound’s conjugated system facilitates charge transport through π-π interactions between adjacent molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Indole-3-carbaldehyde Derivatives

Key Observations :

- Hydrophobicity : The naphthalen-2-ylmethyl group confers greater hydrophobicity compared to benzyl or pyridinyl substituents, favoring interactions with lipid-rich biological targets .

- Electronic Effects : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic addition reactions .

- Biological Activity: Naphthalene-containing derivatives exhibit pronounced anticancer activity, likely due to intercalation or π-stacking with DNA/proteins, while morpholinyl derivatives (e.g., 1-[2-hydroxy-3-(4-morpholinyl)propyl]-1H-indole-3-carbaldehyde) show improved solubility for aqueous formulations .

Functional Group Variations

Table 2: Comparison of Bioactive Indole Derivatives

Critical Analysis :

- Aldehyde vs. Ketone: The aldehyde group in the target compound enables Schiff base formation with amino residues in proteins, whereas α,β-unsaturated ketones (e.g., prop-2-en-1-one derivatives) act as Michael acceptors for covalent inhibition .

- Hybrid Molecules : Morpholinyl-ethyl derivatives (e.g., 1-[2-(morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde) combine the indole scaffold with a morpholine ring, improving pharmacokinetic properties such as blood-brain barrier penetration .

Biological Activity

1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as a versatile building block for the synthesis of various therapeutic agents, especially those targeting cancer and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde can be synthesized through several steps starting from naphthalene and indole derivatives. The general synthetic route includes:

- Formation of Naphthalen-2-ylmethyl Halide : Naphthalene is halogenated to produce a naphthalen-2-ylmethyl halide.

- Reaction with Indole : The halide is then reacted with indole under basic conditions to form the naphthalen-2-ylmethyl indole.

- Aldehyde Introduction : The final step involves formylation at the indole's third position using a Vilsmeier-Haack reaction, employing DMF and POCl₃ as reagents.

The biological activity of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde primarily arises from its interactions with biological targets, such as enzymes and receptors. The compound's structure allows for:

- Hydrophobic Interactions : The naphthalene and indole moieties facilitate π-π stacking interactions.

- Covalent Bond Formation : The aldehyde group can react with nucleophilic residues in proteins, potentially modifying their function.

Anticancer Properties

Research indicates that 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde exhibits significant anticancer activity. It has been utilized as a precursor in developing compounds that inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Growth : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.

- Targeting Specific Pathways : The compound may modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Naphthalen-2-ylmethyl)-1H-indole-3-carboxylic acid | Contains carboxylic acid group | Anticancer activity but less reactive than aldehyde variant |

| 1-(Naphthalen-2-ylmethyl)-1H-indole-3-methanol | Contains hydroxyl group | Exhibits antioxidant properties |

| 1-(Naphthalen-2-ylmethyl)-1H-indole-3-acetonitrile | Contains nitrile group | Potential neuroprotective effects |

The aldehyde functional group in 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde enhances its reactivity compared to these derivatives, making it a valuable intermediate in drug design and synthesis.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : A study demonstrated that modifications of this compound led to increased potency against various cancer cell lines, with IC₅₀ values indicating effective inhibition at low concentrations.

- Inflammatory Response Modulation : Another study revealed that derivatives could significantly lower levels of IL-6 and TNF-alpha in macrophage models, showcasing their potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via alkylation of 1H-indole-3-carbaldehyde with naphthalen-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, the Vilsmeier-Haack formylation reaction (using DMF/POCl₃) on pre-functionalized indole derivatives may introduce the aldehyde group . Purification typically involves column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product with >70% yield .

Q. How is the structural characterization of this compound performed, and what key spectroscopic markers should be prioritized?

- Methodological Answer :

- NMR : The aldehyde proton (δ 9.8–10.2 ppm, singlet) and naphthalene aromatic protons (δ 7.4–8.3 ppm, multiplet) are diagnostic. Coupling constants (e.g., J = 8.0 Hz for adjacent protons) confirm substitution patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 300.135) to verify purity and molecular formula .

- X-ray crystallography (if applicable): Resolves bond angles and torsional strain in the naphthalene-indole system .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Store at –20°C in amber vials under inert gas (argon/nitrogen). Stability assessments via TLC or HPLC every 6 months are advised to detect degradation (e.g., aldehyde oxidation to carboxylic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges during naphthalene methylation or indole functionalization be addressed?

- Methodological Answer : Regioselectivity in naphthalene methylation is controlled by steric and electronic factors. Use directing groups (e.g., sulfonyl) or transition-metal catalysts (e.g., Pd/Cu) to favor C2-substitution. For indole alkylation, polar aprotic solvents (DMF/DMSO) enhance nucleophilicity at N1 . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How should contradictory spectroscopic data (e.g., unexpected coupling in ¹H NMR) be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in the naphthalene-indole linkage). Variable-temperature NMR (VT-NMR) can elucidate conformational exchange. NOESY/ROESY experiments identify through-space interactions to validate spatial proximity of protons . Cross-validate with alternative techniques like IR (aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?

- Methodological Answer :

- Solvent optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green metrics .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., POCl₃-mediated formylation) .

Q. What are the mechanistic implications of the aldehyde group’s reactivity in cross-coupling or condensation reactions?

- Methodological Answer : The aldehyde acts as an electrophilic site in Knoevenagel condensations (with active methylenes) or reductive aminations (with primary amines). DFT studies suggest the electron-withdrawing effect of the naphthalene group enhances aldehyde reactivity. Monitor intermediates via LC-MS to track reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.